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Introduction
JZL195 is a potent and dual inhibitor of the primary enzymes responsible for the degradation of

the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): fatty acid amide

hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively.[1] By inhibiting both of

these enzymes, JZL195 administration leads to a significant and sustained elevation of both

AEA and 2-AG levels in the brain and other tissues.[2][3] This modulation of the

endocannabinoid system produces a range of physiological and behavioral effects, making

JZL195 a valuable tool for studying endocannabinoid signaling and for the preclinical

assessment of therapeutic strategies targeting this pathway.[4][5]

These application notes provide detailed protocols for the extraction and quantification of

endocannabinoid levels in biological samples following treatment with JZL195, primarily

focusing on brain tissue. The accurate measurement of AEA and 2-AG is critical for

understanding the pharmacodynamic effects of JZL195 and correlating these with behavioral

or physiological outcomes.

Signaling Pathway of JZL195 Action
The primary mechanism of action for JZL195 is the simultaneous inhibition of FAAH and

MAGL. This dual inhibition prevents the breakdown of the endocannabinoids anandamide
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(AEA) and 2-arachidonoylglycerol (2-AG), leading to their accumulation and enhanced

signaling through cannabinoid receptors (CB1 and CB2).
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JZL195 inhibits FAAH and MAGL, increasing endocannabinoid levels.

Quantitative Data on Endocannabinoid Levels after
JZL195 Treatment
The administration of JZL195 leads to a dose-dependent increase in both 2-AG and AEA levels

in various brain regions. The following tables summarize the quantitative changes observed in

rodent studies.

Table 1: Effects of JZL195 on 2-AG Levels in Rat Brain Regions[2]
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Brain Region JZL195 Dose (mg/kg)
Fold Increase in 2-AG
(Mean)

Nucleus Accumbens 15 ~4.5

Nucleus Accumbens 30 ~7.0

Caudate-Putamen 15 ~5.0

Caudate-Putamen 30 ~6.5

Hippocampus 15 ~5.5

Hippocampus 30 ~6.0

Prefrontal Cortex 15 ~5.0

Prefrontal Cortex 30 ~6.0

Table 2: Effects of JZL195 on AEA Levels in Rat Brain Regions[2]

Brain Region JZL195 Dose (mg/kg)
Fold Increase in AEA
(Mean)

Nucleus Accumbens 15 Significant Increase

Nucleus Accumbens 30 Significant Increase

Caudate-Putamen 5 Significant Increase

Caudate-Putamen 15 Significant Increase

Caudate-Putamen 30 Significant Increase

Hippocampus 15 Significant Increase

Hippocampus 30 Significant Increase

Prefrontal Cortex 5 Significant Increase

Prefrontal Cortex 15 Significant Increase

Prefrontal Cortex 30 Significant Increase
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Table 3: Effects of JZL195 on Endocannabinoid Levels in Mouse Brain[3][6]

Endocannabinoid JZL195 Dose (mg/kg)
Fold Increase in Brain
Levels (Approximate)

2-AG 40 ~10

AEA 40 ~10

2-AG 120 ~5.3

AEA 120 ~3.1

Experimental Protocols
The accurate quantification of endocannabinoids is challenging due to their low abundance and

susceptibility to degradation. The most common and reliable method is liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Endocannabinoid
Quantification
The overall workflow involves sample collection, lipid extraction, and analysis by LC-MS/MS.
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Workflow for endocannabinoid measurement after JZL195 treatment.
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Detailed Protocol: Endocannabinoid Extraction and
Quantification from Brain Tissue
This protocol is a composite based on established methods for endocannabinoid analysis.[7][8]

[9]

Materials:

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Ethyl

Acetate, Hexane.

Internal Standards: Deuterated AEA (AEA-d4 or AEA-d8) and 2-AG (2-AG-d5 or 2-AG-d8).

Equipment: Homogenizer, Centrifuge (refrigerated), Nitrogen evaporator, Vortex mixer, LC-

MS/MS system with a C18 column.

Procedure:

Sample Collection and Preparation:

Following JZL195 or vehicle administration, euthanize the animal and rapidly dissect the

brain region of interest on an ice-cold plate.

Immediately snap-freeze the tissue in liquid nitrogen to minimize post-mortem fluctuations

in endocannabinoid levels.

Store samples at -80°C until extraction.

Lipid Extraction (Liquid-Liquid Extraction):

Weigh the frozen brain tissue (~50 mg).

To a 2 mL glass tube, add the tissue, 1 mL of acetonitrile, and an appropriate amount of

deuterated internal standards (e.g., 10 pmol of AEA-d8 and 50 pmol of 2-AG-d8).

Homogenize the tissue thoroughly on ice.

Add 2 mL of a 9:1 (v/v) mixture of ethyl acetate and hexane.
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Vortex vigorously for 1 minute.

Centrifuge at 3,000 x g for 15 minutes at 4°C.

Carefully collect the upper organic layer into a new glass tube.

Repeat the extraction of the aqueous phase with another 2 mL of the ethyl acetate/hexane

mixture.

Combine the organic layers.

Sample Concentration:

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol and water.

LC-MS/MS Analysis:

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a

high percentage of Mobile Phase B to elute the lipophilic endocannabinoids.

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray

ionization (ESI+) mode with multiple reaction monitoring (MRM).

Monitor specific precursor-to-product ion transitions for AEA, 2-AG, and their

corresponding deuterated internal standards.

Quantification:
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Generate a standard curve for both AEA and 2-AG using known concentrations of the

analytes and a fixed concentration of the internal standards.

Calculate the concentration of endocannabinoids in the samples by comparing the peak

area ratios of the endogenous endocannabinoid to its deuterated internal standard against

the standard curve.

Normalize the results to the initial tissue weight.

Conclusion
The dual FAAH/MAGL inhibitor JZL195 is a powerful pharmacological tool that significantly

elevates endogenous levels of anandamide and 2-arachidonoylglycerol. The protocols outlined

in these application notes provide a robust framework for researchers to accurately quantify

these changes, enabling a deeper understanding of the endocannabinoid system's role in

health and disease. Careful attention to sample handling and extraction procedures is

paramount to obtaining reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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